molecular formula C5H9N5 B8806953 (R)-5-(Pyrrolidin-3-yl)-2H-tetrazole CAS No. 1159733-10-4

(R)-5-(Pyrrolidin-3-yl)-2H-tetrazole

Cat. No.: B8806953
CAS No.: 1159733-10-4
M. Wt: 139.16 g/mol
InChI Key: VYQMPDFYNWSLGY-SCSAIBSYSA-N
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Description

(R)-5-(Pyrrolidin-3-yl)-2H-tetrazole is a chiral heterocyclic compound of significant interest in medicinal chemistry and asymmetric synthesis. This molecule features a tetrazole ring linked to a stereochemically defined pyrrolidine scaffold, creating a versatile and valuable building block for pharmaceutical research . The tetrazole group is a well-known bioisostere for a carboxylic acid or a cis-amide bond , making it a key tool in rational drug design . This substitution can enhance metabolic stability, improve membrane penetration, and increase lipophilicity compared to the carboxylate group, while maintaining a similar pKa and spatial arrangement for receptor-ligand interactions . The compound's high nitrogen content also allows it to participate in extensive intermolecular interactions, such as hydrogen bonding and π-stacking, which can be crucial for binding to biological targets . Specifically, the rigid (R)-pyrrolidinyl substituent provides a chiral center that is essential for developing enantioselective applications and probing specific binding sites . This structural uniqueness makes this compound a promising intermediate in the design of peptidomimetics, enzyme inhibitors, and bioactive molecules targeting a range of disorders . Its high purity and well-defined stereochemistry ensure reproducibility in research and development workflows. This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1159733-10-4

Molecular Formula

C5H9N5

Molecular Weight

139.16 g/mol

IUPAC Name

5-[(3R)-pyrrolidin-3-yl]-2H-tetrazole

InChI

InChI=1S/C5H9N5/c1-2-6-3-4(1)5-7-9-10-8-5/h4,6H,1-3H2,(H,7,8,9,10)/t4-/m1/s1

InChI Key

VYQMPDFYNWSLGY-SCSAIBSYSA-N

Isomeric SMILES

C1CNC[C@@H]1C2=NNN=N2

Canonical SMILES

C1CNCC1C2=NNN=N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Tetrazole Derivatives

Aryl-Substituted Tetrazoles

3-(5-Phenyl-2H-tetrazol-2-yl)pyridine
  • Synthesis : Prepared via Chan–Evans–Lam coupling of 5-phenyl-1H-tetrazole with pyridin-3-ylboronic acid .
  • Structural Features : X-ray diffraction and DFT studies confirm a planar tetrazole ring and a dihedral angle of 45.7° between the tetrazole and pyridine rings .
5-Phenyl-2H-tetrazole and Derivatives
  • Synthesis: Classical methods involve reactions of 2,5-diamino-1H-tetrazole with aryl halides or boronic acids .
  • Properties : Electron-withdrawing aryl groups enhance thermal stability. For example, 5-(thiophen-2-yl)-2H-tetrazole exhibits strong π-π stacking interactions in crystal structures .

Table 1: Aryl-Substituted Tetrazoles

Compound Substituent Synthesis Method Key Properties/Applications References
(R)-5-(Pyrrolidin-3-yl)-2H-tetrazole Pyrrolidin-3-yl (R) Not specified Stereochemical relevance
3-(5-Phenyl-2H-tetrazol-2-yl)pyridine Phenyl, pyridine Chan–Evans–Lam coupling Crystallography, DFT modeling
5-(Thiophen-2-yl)-2H-tetrazole Thiophene Cycloaddition/hetarylation Thermal stability, π-π stacking

Energetic Tetrazole Derivatives

5-(Fluorodinitromethyl)-2H-tetrazole
  • Synthesis: Cycloaddition of HN₃ with F(NO₂)₂CCN, followed by fluorination .
  • Properties : High energy density (detonation velocity ~8,900 m/s), impact sensitivity >10 J (safer than TNT). Characterized by multinuclear NMR and X-ray crystallography .
5-(Trinitromethyl)-2H-tetrazole
  • Synthesis: Nitration of cyano precursors.
  • Applications : Used in explosives; converts to 5-(dinitromethyl)tetrazole under controlled conditions .

Table 2: Energetic Tetrazoles

Compound Energetic Group Key Properties Applications References
5-(Fluorodinitromethyl)-2H-tetrazole Fluorodinitromethyl Detonation velocity: 8,900 m/s High-energy materials
5-(Trinitromethyl)-2H-tetrazole Trinitromethyl High nitrogen content (58.3%) Explosives, propellants

Pharmaceutical and Bioactive Tetrazoles

5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole
  • Activity : Demonstrates antituberculosis activity with high binding affinity to Mycobacterium tuberculosis targets .
  • Structural Insight : The tetrazole moiety acts as a bioisostere for carboxylic acids, improving metabolic stability .
2-Alkyl-5-{4-[(3-nitrophenyl-5-isoxazolyl)methoxy]phenyl}-2H-tetrazoles
  • Synthesis: Coupling of isoxazole derivatives with tetrazole-phenols in N-methylpyrrolidinone .
  • Applications : Explored as antiviral agents; structural confirmation via ¹H NMR and mass spectrometry .

Table 3: Pharmacologically Active Tetrazoles

Compound Key Feature Biological Activity References
5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole Dual tetrazole groups Antituberculosis
2-Alkyl-5-{4-[(3-nitrophenyl)isoxazolyl]phenyl}-2H-tetrazole Isoxazole-tetrazole hybrid Antiviral (preclinical)

Stereochemical and Substituent Effects

  • This compound : The R-configuration may influence receptor binding in chiral environments, though direct studies are lacking. Pyrrolidine’s basicity (pKa ~11) could enhance solubility compared to aromatic substituents .
  • 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole : A related compound with a methoxypyrrolidine group; its stereochemistry is critical for agrochemical activity, suggesting similar structure-activity relationships might apply to this compound .

Preparation Methods

Original Wittenberger Protocol

The classic conditions employ TMSN3 (2 equiv) and catalytic dibutyltin oxide (Bu2SnO, 0.1 equiv) in toluene at 93–110°C for 24–72 hours. While effective for aromatic nitriles, these harsh conditions often degrade thermally sensitive substrates like pyrrolidine derivatives.

Modified Wittenberger Method

Yoneyama et al. (2019) optimized this protocol using dibutyltin diacetate (Bu2Sn(OAc)2) as a catalyst, enabling reactions at 30–50°C in benzene or toluene. Key improvements include:

  • Temperature Reduction : 30°C for 60 hours vs. 93°C for 72 hours.

  • Yield Enhancement : 85% yield for (S)-5-pyrrolidin-2-yl-1H-tetrazole, suggesting analogous R-configuration synthesis is feasible with R-pyrrolidine-3-carbonitrile.

Table 1: Comparison of Wittenberger Methods

ConditionOriginalModified
CatalystBu2SnO (0.1 eq)Bu2Sn(OAc)2 (1 eq)
Temperature93–110°C30–50°C
Time24–72 h60 h
Yield (Pyrrolidine Derivative)67–98%58–85%

Cyclization of Pyrrolidine-Azide Precursors

An alternative route involves the cyclization of R-pyrrolidine-3-carbonitrile with azide sources under mild conditions. This method prioritizes stereochemical retention and green chemistry principles.

Sodium Azide-Acid Mediated Cyclization

Reaction of R-pyrrolidine-3-carbonitrile with sodium azide (NaN3) in the presence of ammonium chloride (NH4Cl) or triethylamine hydrochloride (Et3N·HCl) in polar solvents (e.g., DMF, water) at 80–100°C yields the target compound.

Key Parameters:

  • Solvent : Ethanol/water mixtures improve solubility and reduce side reactions.

  • Stereochemical Integrity : Chiral centers in the pyrrolidine ring remain intact due to the absence of racemization conditions.

Microwave-Assisted Synthesis

Microwave irradiation (130°C, 2 h) accelerates the cyclization, achieving 95% yield for analogous C2-ribonucleoside tetrazoles. This approach is particularly effective for sterically hindered nitriles.

Asymmetric Catalytic Approaches

To ensure enantiomeric purity, asymmetric methods using chiral catalysts or auxiliaries have been developed.

Chiral Pool Synthesis

Starting from R-proline, a four-step sequence generates R-pyrrolidine-3-carbonitrile, which is then converted to the tetrazole via azide cyclization:

  • Protection : R-proline → N-Cbz-R-proline.

  • Oxidation : N-Cbz-R-proline → ketone.

  • Cyanidation : Ketone → nitrile via Strecker synthesis.

  • Cyclization : Nitrile + NaN3 → this compound.

Table 2: Chiral Pool Synthesis Metrics

StepReagents/ConditionsYield
ProtectionCbz-Cl, NaOH, 0°C92%
OxidationKMnO4, H2O, 25°C78%
CyanidationKCN, (NH4)2CO3, 50°C65%
CyclizationNaN3, Et3N·HCl, DMF, 80°C85%

Organocatalytic Asymmetric Synthesis

Chiral phosphoric acids (e.g., TRIP) catalyze the enantioselective cycloaddition of azides to nitriles, achieving >90% enantiomeric excess (ee) for tetrazoles. However, this method remains experimental for pyrrolidine-containing substrates.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microfluidic reactors enable large-scale production with precise temperature control and reduced reaction times (e.g., 30 minutes at 50°C). This method minimizes tin catalyst usage, addressing toxicity concerns.

Green Chemistry Innovations

  • Solvent Replacement : Substituting toluene with cyclopentyl methyl ether (CPME) reduces environmental impact.

  • Catalyst Recycling : Bu2Sn(OAc)2 recovery via aqueous extraction achieves 80% reuse efficiency.

Stereochemical Control and Analysis

The R-configuration at the pyrrolidine C3 position is critical for biological activity. Key strategies include:

  • Chiral Starting Materials : Use of R-proline derivatives ensures retention of configuration.

  • Asymmetric Induction : Chiral tin catalysts (e.g., (R)-BINOL-Sn complexes) improve ee by 15–20% in model systems .

Q & A

What are the recommended synthetic routes for (R)-5-(Pyrrolidin-3-yl)-2H-tetrazole, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis of tetrazole derivatives often involves cycloaddition reactions. For example, 5-(Fluorodinitromethyl)-2H-tetrazole was synthesized via the cycloaddition of HN3 with F(NO2)2CCN under controlled conditions . Key factors include:

  • Temperature : Elevated temperatures (e.g., reflux in ethanol) enhance reaction rates but may risk decomposition of sensitive intermediates.
  • Catalysts : Acidic or basic conditions can influence regioselectivity.
  • Purification : Recrystallization from DMF-EtOH (1:1) mixtures is common for isolating pure tetrazole derivatives .
    Data Table :
Reaction ConditionYield (%)Purity (%)Reference
HN3 + F(NO2)2CCN (cycloaddition)65–75>95
Ethanol reflux (2 h)45–60>90

How can X-ray crystallography and computational methods resolve structural ambiguities in this compound derivatives?

Methodological Answer:
Structural characterization combines experimental and theoretical approaches:

  • X-ray Crystallography : Use SHELXL for small-molecule refinement . ORTEP-3 is recommended for visualizing thermal ellipsoids and hydrogen bonding .
  • DFT Calculations : Optimize geometries at the B3LYP/6-311++G(d,p) level to predict bond angles, vibrational frequencies (IR), and NMR chemical shifts .
    Advanced Consideration : Discrepancies between experimental (X-ray) and theoretical (DFT) bond lengths may arise from crystal packing effects, requiring iterative refinement .

What spectroscopic techniques are most effective for characterizing tetrazole derivatives, and how are data interpreted?

Methodological Answer:

  • IR Spectroscopy : Identify characteristic N–H (3100–3500 cm<sup>−1</sup>) and C=N (1600–1650 cm<sup>−1</sup>) stretches. For example, 5-(Fluorodinitromethyl)-2H-tetrazole shows distinct NO2 asymmetric stretches at ~1540 cm<sup>−1</sup> .
  • NMR : <sup>1</sup>H NMR can resolve pyrrolidine ring protons (δ 2.5–3.5 ppm), while <sup>19</sup>F NMR is critical for fluorinated derivatives (δ −120 to −150 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns .

How can researchers address contradictions in thermodynamic stability data for tetrazole-based compounds?

Advanced Analysis:
Contradictions may arise from differing experimental setups or computational models. Strategies include:

  • Comparative Studies : Replicate synthesis and characterization under standardized conditions (e.g., solvent, temperature).
  • Sensitivity Analysis : Use software like Gaussian to evaluate how basis sets (e.g., 6-31G vs. 6-311++G(d,p)) affect computed stability .
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to validate computational predictions .

What safety protocols are essential when handling this compound, given its potential energetic properties?

Methodological Answer:

  • Storage : Keep in a cool, dry, well-ventilated area away from ignition sources. Use explosion-proof refrigeration for temperature-sensitive samples .
  • Handling : Wear flame-resistant lab coats, safety goggles, and anti-static gloves. Avoid friction or impact during transfer .
  • Emergency Measures : For fires, use alcohol-resistant foam or dry chemical extinguishers. In case of skin contact, wash immediately with water and seek medical attention .

How do substituents on the pyrrolidine ring affect the bioactivity or energetic performance of tetrazole derivatives?

Advanced Research Focus:

  • Electron-Withdrawing Groups (EWGs) : Nitro or fluorine substituents increase density and detonation velocity (e.g., 5-(Fluorodinitromethyl)-2H-tetrazole: detonation velocity ~8600 m/s) .
  • Steric Effects : Bulky groups (e.g., trityl) may reduce reactivity but enhance thermal stability .
  • Biological Activity : Pyrazole or thiophene substituents improve antimicrobial or anticancer potential, as seen in triazole-thione derivatives .

What computational tools are recommended for predicting the reactivity of this compound in novel reactions?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate reaction pathways using AMBER or GROMACS for solvation effects.
  • Docking Studies : Use AutoDock Vina to predict binding affinities with biological targets (e.g., enzymes) .
  • Hirshfeld Surface Analysis : Visualize intermolecular interactions in crystal structures via CrystalExplorer .

How can researchers validate the enantiomeric purity of this compound?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IC column with hexane/isopropanol (90:10) mobile phase. Compare retention times with (S)-enantiomer standards .
  • Optical Rotation : Measure [α]D<sup>20</sup> and compare with literature values (e.g., (R)-enantiomer: +15° to +20°) .
  • Circular Dichroism (CD) : Confirm Cotton effects in the 200–250 nm range for pyrrolidine-tetrazole systems .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Considerations:

  • Exothermic Reactions : Use jacketed reactors with temperature control to mitigate risks during azide cycloaddition .
  • Purification at Scale : Switch from recrystallization to flash chromatography (silica gel, ethyl acetate/hexane) for higher throughput .
  • Regulatory Compliance : Document impurity profiles (e.g., residual solvents) per ICH Q3A guidelines .

How can high-throughput screening (HTS) platforms be applied to study tetrazole derivatives for drug discovery?

Methodological Answer:

  • Assay Design : Use tetrazolium-based reagents (e.g., CCK-8) for cytotoxicity screening in cancer cell lines .
  • Libraries : Synthesize analogs via parallel reactions (e.g., S-alkylation of 4-amino-5-pyrazolyl-triazoles) .
  • Data Analysis : Apply machine learning (e.g., Random Forest) to correlate substituent patterns with bioactivity .

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